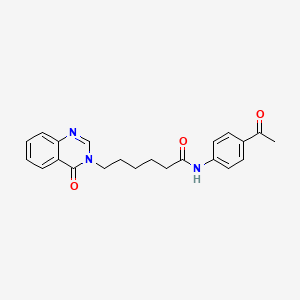

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinazolinone derivatives often involves multi-step reactions starting from basic building blocks like anthranilic acid or its derivatives, leading to the formation of complex structures through condensation, cyclization, and functionalization reactions. For instance, a study detailed the synthesis of quinazolinone derivatives with antimicrobial and anticancer potentials, confirming their structures via physicochemical and spectral methods (Mehta et al., 2019).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized using techniques such as FT-IR, FT-Raman spectroscopy, and DFT calculations, which help in understanding the vibrational assignments, molecular electrostatic potential, and frontier molecular orbitals. An investigation demonstrated these techniques for a quinazolinone derivative, revealing insights into its electronic structure and potential interactions (El-Azab et al., 2016).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including with ynamides under catalysis to form complex heterocycles, demonstrating their reactive versatility and potential for generating diverse derivatives with varied biological activities (Ma et al., 2021).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. However, specific details on N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide's physical properties require experimental determination.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential to undergo specific reactions, are essential for understanding the compound's behavior in biological systems. Studies on quinazolinone derivatives provide a basis for predicting the chemical behavior of N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, emphasizing its potential for diverse biological activities and interactions (Gao et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Antimicrobial Purposes

The synthesis and characterization of new quinazoline derivatives, including compounds related to N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, have shown potential antimicrobial properties. These compounds have been evaluated for their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, demonstrating significant antimicrobial effectiveness (Desai, Shihora, & Moradia, 2007).

Antitumor Activity and Molecular Docking Study

A series of quinazolinone analogues have been synthesized and their in vitro antitumor activities evaluated. These compounds, including variants of the N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide structure, displayed broad-spectrum antitumor activity. Molecular docking studies have indicated that these compounds could inhibit growth of cancer cell lines through various mechanisms, highlighting their potential as antitumor agents (Al-Suwaidan et al., 2016).

Neurotropic Effects of Quinazoline Derivatives

Research into derivatives of 4-oxo-3,4-dihydroquinazoline has uncovered a range of pharmacological activities, including neurotropic effects such as hypnotic, anticonvulsant, and antidepressant properties. These findings suggest the potential of N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide and related compounds for further exploration in the development of treatments for neurological disorders (Ovsjanykova et al., 2016).

Molecular Docking and Biological Potentials

The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has been studied for their antimicrobial and anticancer activities. These studies, including molecular docking, suggest the potential use of these compounds, closely related to N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, as leads for drug design targeting antimicrobial resistance and cancer treatment strategies (Mehta et al., 2019).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-16(26)17-10-12-18(13-11-17)24-21(27)9-3-2-6-14-25-15-23-20-8-5-4-7-19(20)22(25)28/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWYLBGKFDESKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)